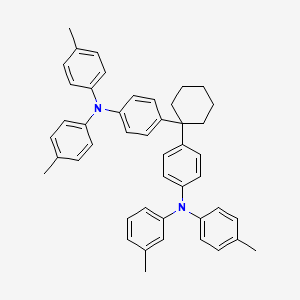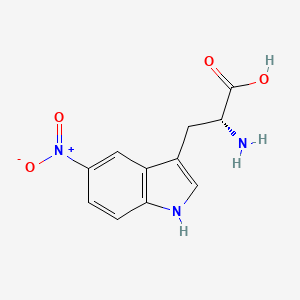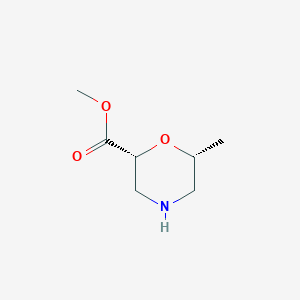![molecular formula C12H15N B12827034 Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B12827034.png)
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a phenyl group and an azabicycloheptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane typically involves the use of functionalized proline derivatives. One common method is the epimerization-lactamization cascade reaction of (2S,4R)-4-aminoproline methyl esters under basic conditions. This reaction leads to the formation of the bridged lactam intermediates, which are then converted into the desired bicyclic compound .
Industrial Production Methods
While specific industrial production methods for Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[22The use of strong bases and electron-withdrawing N-protective groups are key factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenyl group or other substituents can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Rel-(1R,2S,3R,4S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with similar structural features.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: A related compound used in similar synthetic and research applications.
Uniqueness
Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane stands out due to its specific phenyl group and azabicycloheptane framework, which confer unique chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its versatility and importance in scientific studies .
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-8-10-6-7-12(11)13-10/h1-5,10-13H,6-8H2/t10-,11-,12+/m0/s1 |
Clave InChI |
JCPKJBHHIVVGPO-SDDRHHMPSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C[C@H]1N2)C3=CC=CC=C3 |
SMILES canónico |
C1CC2C(CC1N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


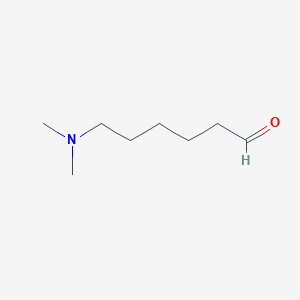
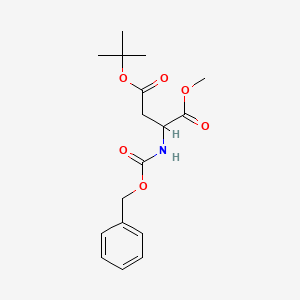
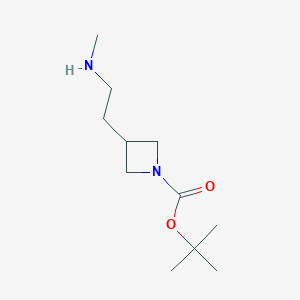



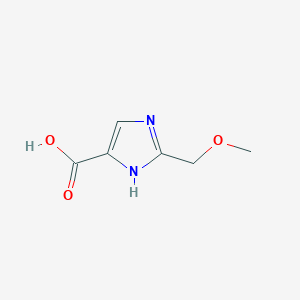
![1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12826985.png)
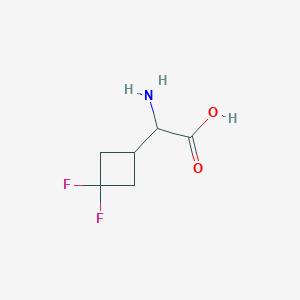
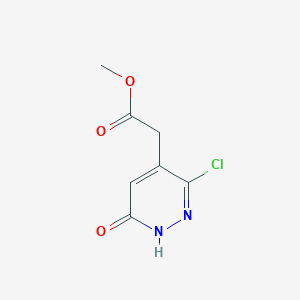
![2,6-Dimethyl-5-nitrobenzo[d]thiazole](/img/structure/B12827036.png)
